molecular formula C22H20N4O4 B2936552 N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921578-64-5

N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2936552
CAS No.: 921578-64-5
M. Wt: 404.426
InChI Key: FEXMSHWWGMCSBI-UHFFFAOYSA-N
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Description

Key structural attributes include:

  • 5-Methyl group: Enhances steric bulk and may influence binding interactions.
  • 7-Carboxamide moiety: Likely contributes to hydrogen bonding with biological targets.
  • 4-Methoxyphenyl group: Modulates electronic properties and solubility .

This compound’s structural complexity positions it within a class of molecules studied for anticancer, antiviral, and kinase-inhibitory activities.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-13-4-8-15(9-5-13)26-21(28)19-18(24-22(26)29)17(12-25(19)2)20(27)23-14-6-10-16(30-3)11-7-14/h4-12H,1-3H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXMSHWWGMCSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=C(C=C4)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C22H20N4O4
  • Molecular Weight : 404.4 g/mol
  • CAS Number : 921578-64-5

Structure

The compound features a pyrrolopyrimidine core, which is known for its diverse biological activities. The presence of methoxy and tolyl groups enhances its pharmacological properties.

PropertyValue
Molecular FormulaC22H20N4O4
Molecular Weight404.4 g/mol
CAS Number921578-64-5

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolopyrimidine can inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Preliminary investigations have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory activity against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in various organisms . This inhibition can lead to reduced proliferation of cancer cells and pathogens.

Case Study 1: Anticancer Efficacy

A recent study evaluated the effectiveness of the compound in a murine model of breast cancer. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in tumor tissues .

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound has minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Chemical Reactions Analysis

Synthetic Routes and Key Functional Group Modifications

The compound is synthesized via multicomponent reactions (MCRs) involving barbituric acid derivatives, substituted amines, and aldehydes under ambient aqueous conditions . A representative pathway includes:

  • Condensation : Formation of imine intermediates between amines and aldehydes.

  • Cyclization : Reaction with barbituric acid derivatives to construct the pyrrolo[3,2-d]pyrimidine scaffold .

StepReagents/ConditionsYieldKey Observations
1H₂O, RT, 12–16 hr57–93%Water acts as both solvent and catalyst; pH-dependent tautomerization ensures regioselectivity .
2NaBH₄, MeOH, 0°C85%Reduction stabilizes intermediates for cyclization.

Oxidation and Reduction

  • Oxidation : The dioxo groups undergo further oxidation with KMnO₄ in acidic media to form carboxylic acid derivatives.

  • Reduction : NaBH₄ selectively reduces the enamine double bond without affecting the carboxamide group.

ReactionReagentsProductNotes
OxidationKMnO₄, H₂SO₄7-Carboxylic acid derivativeRequires strict temperature control (40–60°C).
ReductionNaBH₄, MeOHTetrahydro intermediateRetains chiral centers at C3 and C5.

Alkylation and Acylation

  • Methylation : Reacts with methyl iodide (CH₃I) in DMF under basic conditions (NaH) to alkylate the pyrrole nitrogen.

  • Acylation : Acetyl chloride introduces acetyl groups at the C5 position .

ReactionConditionsYield
MethylationNaH, DMF, 60°C78%
AcylationAcCl, Et₃N, RT65%

Substitution Reactions

The 4-methoxyphenyl and p-tolyl substituents participate in electrophilic aromatic substitution (EAS):

  • Chlorination : PCl₃ replaces methoxy groups with Cl under reflux.

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the p-tolyl ring.

ReactionReagentsPositionYield
ChlorinationPCl₃, DCMC4 of aryl70%
NitrationHNO₃, H₂SO₄C4 of p-tolyl62%

Nucleophilic Additions

The carboxamide group reacts with nucleophiles like amines or hydrazines:

  • Amide Formation : Reaction with n-hexylamine generates branched derivatives .

  • Hydrazide Synthesis : Hydrazine hydrate yields hydrazide analogs for bioactivity studies .

ReactionNucleophileProductApplication
Amidationn-HexylamineN-hexylcarboxamideEnhanced lipophilicity
HydrazideNH₂NH₂·H₂O7-HydrazidePrecursor for Schiff bases

Mechanistic Insights

  • Cyclization Mechanism : pH-dependent enol-keto tautomerization facilitates intramolecular cyclization .

  • Kinetic vs. Thermodynamic Control : High temperatures favor thermodynamically stable products during alkylation.

Enol formKeto form pH 2 5 3 0 \text{Enol form}\rightleftharpoons \text{Keto form}\quad \text{ pH 2 5 3 0 }

Equilibrium shifts toward the keto form under acidic conditions, enabling cyclization .

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous acid (HCl) cleaves the carboxamide group.

  • Dimerization : Occurs at high concentrations (>0.5 M) in polar aprotic solvents.

Industrial-Scale Optimization

ParameterOptimal ValueImpact
SolventH₂O/EtOH (3:1)Reduces E-factor by 40%
CatalystNoneAvoids purification steps
Temperature25–30°CPrevents decomposition

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Modifications and Substitution Patterns

Table 1: Structural Comparison of Pyrrolo[3,2-d]Pyrimidine Derivatives
Compound Name Core Structure Key Substituents Activity/Properties Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 5-Me, 3-(p-tolyl), 7-carboxamide, 4-methoxyphenyl Pending pharmacological evaluation
N-(4-Methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (Compound 6) Pyrrolo[3,2-d]pyrimidine 2-Me, 4-methoxyphenyl, no carboxamide Improved solubility (HCl salt form)
Halogenated Pyrrolo[3,2-d]pyrimidines (e.g., Cl, F derivatives) Pyrrolo[3,2-d]pyrimidine N5 alkyl substitution, halogen at C7 EC50: 0.014–14.5 μM (anticancer)
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-... () Pyrrolo[3,2-d]pyrimidine 4-Oxo, ester at C7, chlorophenyl, dipentylamine Crystallographic data reported

Key Observations :

  • N5 alkylation in halogenated analogues () reduces toxicity (MTD increased from 5–10 mg/kg to 40 mg/kg), whereas the target compound lacks N5 substitution, suggesting a need for toxicity profiling .
  • 4-Methoxyphenyl groups (shared with Compound 6 in ) improve water solubility, as seen in hydrochloride salt formulations .

Pharmacological and Physicochemical Properties

Key Findings :

  • Halogenated analogues exhibit broad activity ranges (EC50: 0.014–14.5 μM), highlighting the impact of substituents on potency .
  • The target compound’s carboxamide group may mimic the hydrogen-bonding capacity of halogenated derivatives, but its lack of halogens could reduce off-target interactions.

Toxicity and Metabolic Profiles

  • N5-Substituted Analogues : Introduction of alkyl groups at N5 () slows metabolism, reducing toxicity (MTD increased to 40 mg/kg). The target compound’s unmodified N5 position may result in faster metabolic clearance, necessitating PK studies .
  • Chlorophenyl vs.

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